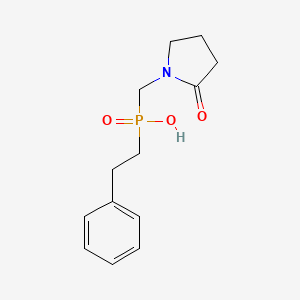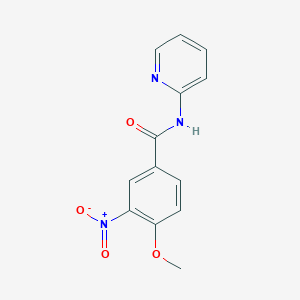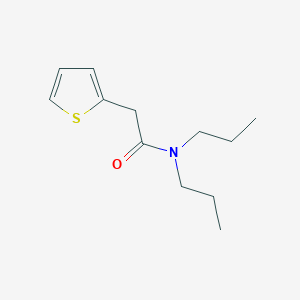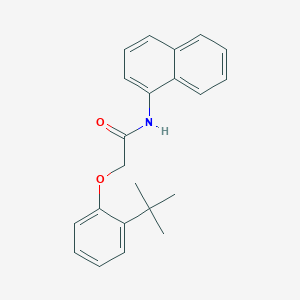
(2-OXO-1-PYRROLIDINYL)METHYL(PHENETHYL)PHOSPHINIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-OXO-1-PYRROLIDINYL)METHYL(PHENETHYL)PHOSPHINIC ACID is a complex organic compound that features a pyrrolidine ring, a phenethyl group, and a phosphinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-OXO-1-PYRROLIDINYL)METHYL(PHENETHYL)PHOSPHINIC ACID typically involves the construction of the pyrrolidine ring followed by the introduction of the phenethyl and phosphinic acid groups. One common method involves the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by functionalization to introduce the phenethyl group and the phosphinic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-OXO-1-PYRROLIDINYL)METHYL(PHENETHYL)PHOSPHINIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
(2-OXO-1-PYRROLIDINYL)METHYL(PHENETHYL)PHOSPHINIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific chemical or physical characteristics.
Wirkmechanismus
The mechanism of action of (2-OXO-1-PYRROLIDINYL)METHYL(PHENETHYL)PHOSPHINIC ACID involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and phenethyl group can facilitate binding to specific sites, while the phosphinic acid moiety may participate in catalytic or inhibitory processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Phenethyl derivatives: Compounds like phenethylamine and its derivatives have similar phenethyl groups.
Phosphinic acid derivatives: Compounds containing phosphinic acid moieties, such as phosphinic acid esters, are structurally related.
Uniqueness
(2-OXO-1-PYRROLIDINYL)METHYL(PHENETHYL)PHOSPHINIC ACID is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrrolidine ring, phenethyl group, and phosphinic acid moiety in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.
Eigenschaften
IUPAC Name |
(2-oxopyrrolidin-1-yl)methyl-(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO3P/c15-13-7-4-9-14(13)11-18(16,17)10-8-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYJMOBXHYEJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CP(=O)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-({N'-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5595502.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)
![2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5595508.png)
![(E)-1-[1-[2-(3,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5595518.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5595543.png)

![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)

![6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL](/img/structure/B5595569.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)
![2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid](/img/structure/B5595587.png)
